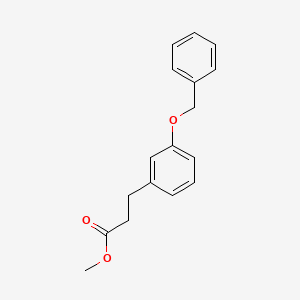

![molecular formula C11H9F3N4O2S2 B2634082 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 839693-07-1](/img/structure/B2634082.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

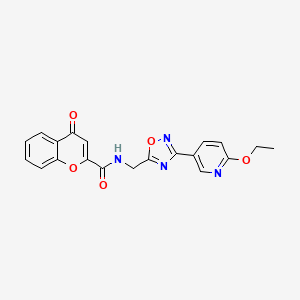

This compound, also known as 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE, has the linear formula C11H9F3N4OS2 . It has a molecular weight of 334.344 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a trifluoromethoxy group attached to a phenyl ring .

Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been reported, similar compounds have shown urease inhibitory activities . The compounds interact well with the active site of the urease enzyme .

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Derivatives

A study focused on the synthesis and evaluation of thiophene analogues of carcinogens, including compounds related to the specified chemical structure. These compounds were synthesized and evaluated for potential carcinogenicity using in vitro assays. The results indicated potential carcinogenicity but also suggested that their chemical and biological behavior might limit their capability to elicit tumors in vivo (Ashby et al., 1978).

Heterocyclic Compound Stability and Bioactivity

Quinazoline and its derivatives, including structures similar to the specified chemical compound, are highlighted for their stability and versatility in medicinal chemistry. These derivatives have been synthesized and demonstrated significant antibacterial activity, showcasing their potential as medicinal agents. The stability of these compounds is crucial for their development and bioavailability, which is a critical aspect of medicinal chemistry (Tiwary et al., 2016).

Sulfonamide-Based Drug Development

The sulfonamide moiety, a part of many clinically used drugs, is integral in various therapeutic areas, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research indicates the continuous development of novel drugs incorporating this group, highlighting the importance of sulfonamide derivatives in medicinal chemistry. The review points towards the potential of these compounds in developing selective antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting a promising future for this structural motif in drug development (Carta et al., 2012).

Role in Environmental Toxicology

Advanced oxidation processes (AOPs) have been used to treat acetaminophen (ACT) in the aqueous medium, leading to the generation of various by-products. A study reviewed these by-products, their biotoxicity, and proposed degradation pathways, using the Fukui function to predict the most reactive sites in the ACT molecule. The findings contribute to enhancing the degradation of compounds like ACT by AOP systems, highlighting the environmental impact and significance of these chemical compounds in environmental toxicology (Qutob et al., 2022).

Pharmacological Scaffolds for Drug Development

The pharmacological scaffold of thiadiazole, related to the specified compound, is emphasized for its potential in leishmanicidal and antimalarial activities. The development of drug-resistant strains has necessitated the exploration of novel drugs in this area. Thiadiazole derivatives have shown promising activity against these diseases, signifying their importance in medicinal chemistry and the potential for developing new therapeutic agents (Tahghighi & Babalouei, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S2/c12-11(13,14)20-7-3-1-6(2-4-7)16-8(19)5-21-10-18-17-9(15)22-10/h1-4H,5H2,(H2,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSSLKAZQWHHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)

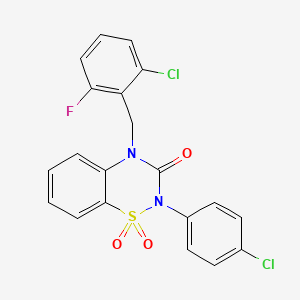

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)

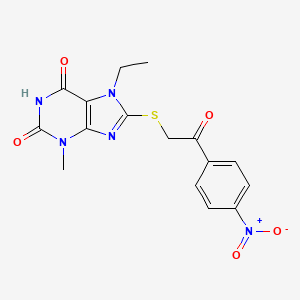

![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)

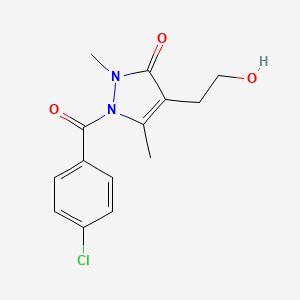

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2634018.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile](/img/structure/B2634020.png)